2-((4-Bromophenoxy)methyl)-4-propylmorpholine
Description
2-((4-Bromophenoxy)methyl)-4-propylmorpholine is a morpholine derivative featuring a propyl group at the 4-position of the morpholine ring and a (4-bromophenoxy)methyl substituent at the 2-position. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where halogenated aromatic systems play a role .
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]-4-propylmorpholine |
InChI |
InChI=1S/C14H20BrNO2/c1-2-7-16-8-9-17-14(10-16)11-18-13-5-3-12(15)4-6-13/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
HPSSUEFRHOVJNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC(C1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenoxy)methyl)-4-propylmorpholine typically involves the reaction of 4-bromophenol with epichlorohydrin to form 2-((4-bromophenoxy)methyl)oxirane . This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenoxy)methyl)-4-propylmorpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenoxy group, converting it to a phenyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: N-oxides of the morpholine ring.
Reduction: Phenyl derivatives.
Scientific Research Applications
2-((4-Bromophenoxy)methyl)-4-propylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenoxy)methyl)-4-propylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The propyl group can influence the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
4-{2-[(4-Tert-Butylphenyl)methyl]propyl}-2,6-dimethylmorpholine
- Structure : The morpholine core is substituted with a bulky 4-tert-butylphenylmethylpropyl group at position 4 and dimethyl groups at positions 2 and 6 .
- Electronic Effects: Lack of bromine eliminates halogen bonding opportunities, which may alter receptor affinity. Symmetry: The 2,6-dimethyl groups create a symmetrical substitution pattern absent in the target compound.
- Inferred Properties: Higher logP (due to tert-butyl) and reduced polarity compared to the bromophenoxy-containing target compound .
3-(4-Bromophenoxy)benzyl 2-(4-Chlorophenyl)-2-ethylpropyl Ether
- Structure: Contains a bromophenoxy group linked to a benzyl ether scaffold with additional 4-chlorophenyl and ethylpropyl substituents .
- Halogen Diversity: Incorporates both bromine and chlorine, which may enhance multi-target interactions but increase molecular weight (~481 g/mol vs. ~340 g/mol estimated for the target compound). Flexibility: The ether linker introduces conformational flexibility absent in the rigid morpholine ring.
- Inferred Properties : Higher molecular weight and lipophilicity may reduce bioavailability compared to the target compound .
[4-(2-Morpholinoethoxy)phenyl]methylamine
- Structure : A morpholine-ethoxy linker connects a phenyl ring to a methylamine group .
- Functional Group: The primary amine enables protonation at physiological pH, enhancing water solubility. Substituent Simplicity: Lacks halogenated groups, relying on amine-morpholine synergy for activity.
- Inferred Properties : Improved solubility (due to the amine) but reduced halogen-mediated binding compared to the target compound .
Data Table: Structural and Property Comparison
| Compound Name | Core Structure | Key Substituents | Halogen Presence | Molecular Weight (g/mol)* | logP* |
|---|---|---|---|---|---|
| 2-((4-Bromophenoxy)methyl)-4-propylmorpholine | Morpholine | 4-propyl, 2-(4-bromophenoxy)methyl | Bromine | ~340 | ~3.5 (est.) |
| 4-{2-[(4-Tert-Butylphenyl)methyl]propyl}-2,6-dimethylmorpholine | Morpholine | 4-tert-butylphenylmethylpropyl, 2,6-dimethyl | None | ~390 | ~4.8 (est.) |
| 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether | Benzyl ether | 4-bromophenoxy, 4-chlorophenyl, ethylpropyl | Br, Cl | ~481 | ~5.2 (est.) |
| [4-(2-Morpholinoethoxy)phenyl]methylamine | Phenyl-morpholine | Ethoxy linker, methylamine | None | ~280 | ~2.1 (est.) |
*Estimated values based on structural analysis.
Research Implications and Findings
Steric vs. Electronic Effects: The tert-butyl group in Compound 2.1 increases hydrophobicity but may hinder target engagement due to steric bulk, whereas the bromophenoxy group in the target compound balances lipophilicity with halogen bonding .
Scaffold Flexibility :
- Compound 2.3’s ethoxy linker and amine group improve solubility but sacrifice the morpholine ring’s rigidity, which could affect binding specificity .
Pharmacological Potential: The target compound’s bromophenoxy group may confer selective affinity for serotonin or dopamine receptors, similar to other halogenated morpholine derivatives.
Biological Activity
2-((4-Bromophenoxy)methyl)-4-propylmorpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a bromophenoxy group, which is known to influence various biological interactions, particularly in enzyme inhibition and cellular signaling pathways. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring substituted with a bromophenoxy group and a propyl chain, which may contribute to its unique biological properties.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors within the body. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the cholinergic system. This inhibition can lead to increased levels of acetylcholine, affecting neural transmission and potentially leading to neurotoxicity at higher concentrations.
Biochemical Pathways
The compound also influences biochemical pathways related to oxidative stress. It has been observed to increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and the formation of malondialdehyde (MDA), a marker of oxidative damage. The following table summarizes the key biochemical interactions:
| Biological Activity | Effects |
|---|---|
| AChE Inhibition | Increased acetylcholine levels |
| ROS Production | Induction of oxidative stress |
| MDA Formation | Indicator of lipid peroxidation |
Cellular Effects
In vitro studies have demonstrated that this compound affects various cell types by modulating cell signaling pathways and gene expression. For instance, it has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Case Study: Antitumor Activity
A significant study evaluated the antitumor effects of this compound on lung cancer cells (H1299). The results indicated that treatment with varying concentrations led to:
- Inhibition of Cell Proliferation : A concentration-dependent decrease in cell viability was observed.
- Induction of Apoptosis : The proportion of apoptotic cells increased significantly with higher concentrations, indicating effective tumor suppression.
The following data illustrates the apoptotic effects observed:
| Concentration (μM) | Apoptotic Cell Proportion (%) |
|---|---|
| 2 | 16.37 ± 0.57 |
| 4 | 31.20 ± 2.36 |
| 8 | 51.77 ± 6.74 |
These findings suggest that the compound not only inhibits tumor growth but also promotes programmed cell death in cancerous cells .
Dosage Effects in Animal Models
Research involving animal models has highlighted the dosage-dependent effects of this compound. At lower doses, it exhibited minimal toxicity; however, higher doses resulted in significant adverse effects, including neurotoxicity characterized by decreased AChE activity and increased MDA levels in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
